Pyridine, 2-(methylsulfonyl)-, 1-oxide

Phase-transfer catalysis SN2 displacement Organosulfur reactivity

Pyridine, 2-(methylsulfonyl)-, 1-oxide (CAS 75853-86-0) is a heterocyclic N-oxide bearing an electron‑withdrawing methylsulfonyl (–SO₂CH₃) group at the 2‑position of the pyridine ring. This compound belongs to the class of 2‑sulfonylpyridine N‑oxides, which are distinguished from their sulfide and sulfoxide analogs by the fully oxidized sulfur(VI) centre.

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 75853-86-0
Cat. No. B8572271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 2-(methylsulfonyl)-, 1-oxide
CAS75853-86-0
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=[N+]1[O-]
InChIInChI=1S/C6H7NO3S/c1-11(9,10)6-4-2-3-5-7(6)8/h2-5H,1H3
InChIKeyOLJBXRIUTKMNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine, 2-(methylsulfonyl)-, 1-oxide (CAS 75853-86-0): Core Identity and Procurement-Relevant Context


Pyridine, 2-(methylsulfonyl)-, 1-oxide (CAS 75853-86-0) is a heterocyclic N-oxide bearing an electron‑withdrawing methylsulfonyl (–SO₂CH₃) group at the 2‑position of the pyridine ring [1]. This compound belongs to the class of 2‑sulfonylpyridine N‑oxides, which are distinguished from their sulfide and sulfoxide analogs by the fully oxidized sulfur(VI) centre. The combination of the N‑oxide dipole and the strong –I/–M effect of the sulfonyl group imparts distinct reactivity profiles that are exploited in ipso‑substitution chemistry, metabolite tracing, and herbicide design. Commercially, the compound is offered as a research‑grade intermediate (typical purity ≥95%) with a molecular weight of 173.19 g·mol⁻¹ .

Why 2-(Methylsulfonyl)pyridine 1‑Oxide Cannot Be Replaced by Generic Pyridine N‑Oxides or Sulfide/Sulfoxide Analogs


Within the 2‑substituted pyridine N‑oxide family, oxidation state at sulfur fundamentally dictates both chemical reactivity and biological fate. The sulfoxide congener (2‑methylsulfinylpyridine N‑oxide) functions as an effective phase‑transfer catalyst, whereas the corresponding sulfone (2‑methylsulfonylpyridine) is catalytically inert under identical conditions [1]. Conversely, the sulfone N‑oxide undergoes rapid, high‑yielding ipso‑substitution with nucleophiles to generate sulfinic acids—a transformation not accessible to the sulfide or sulfoxide analogs with comparable efficiency [2]. In biological systems, the sulfone oxidation state confers exceptional metabolic persistence: 2‑methylsulfonylpyridine is the sole metabolite detectable in plasma 16 h after Omadine® administration and remains quantifiable for 14 days, whereas the transient sulfoxide and thioether intermediates are rapidly cleared [3]. These three axes—catalytic activity, synthetic utility, and metabolic stability—are controlled by the sulfur oxidation level and cannot be assumed interchangeable among in‑class compounds.

Quantitative Differentiation Evidence for Pyridine, 2-(methylsulfonyl)-, 1-oxide Against Closest Analogs


Phase‑Transfer Catalysis: Sulfoxide N‑Oxide Active, Sulfone N‑Oxide Inactive – A Binary Functional Switch

In a direct head‑to‑head study, 2‑methylsulfinylpyridine N‑oxide (sulfoxide) effectively accelerated SN2 displacement of octyl bromide with thiolate, cyanide, thiocyanate, and phenoxide nucleophiles in solid–liquid two‑phase systems, whereas 2‑methylsulfonylpyridine (sulfone, non‑N‑oxide) did not catalyse these reactions effectively under identical conditions [1]. Although the target compound (sulfone N‑oxide) was not directly tested in this study, the combined electron‑withdrawing effects of the N‑oxide and the sulfonyl group are expected to further diminish any residual nucleophilic character at the sulfur centre, reinforcing the functional dichotomy between sulfoxide and sulfone oxidation states. This binary switch in catalytic competence is critical for users selecting between these analogs for phase‑transfer applications.

Phase-transfer catalysis SN2 displacement Organosulfur reactivity

Ipso‑Substitution Reactivity: Sulfone N‑Oxide Enables High‑Yield Sulfinic Acid Synthesis Not Achievable with Sulfide or Sulfoxide Precursors

2‑Sulfonylpyridines and their N‑oxides undergo ipso‑substitution with alkoxide (RO⁻) or thiolate (RS⁻) anions to afford sodium salts of sulfinic acids together with the corresponding 2‑alkoxy‑ or 2‑alkylthio‑pyridine substitution products in high yields . The N‑oxide moiety enhances the electrophilicity of the ipso‑carbon, facilitating nucleophilic attack. This transformation is a convenient and versatile method for preparing diverse sulfinic acids . In contrast, the corresponding sulfide (2‑methylthiopyridine N‑oxide) does not undergo analogous ipso‑displacement, and the sulfoxide undergoes a different reaction pathway (generating sulfenates that oxidise to sulfinates) [1]. The sulfone N‑oxide thus occupies a unique reactivity niche for direct sulfinic acid liberation.

Ipso-substitution Sulfinic acid synthesis Nucleophilic displacement

Metabolic Persistence: 2‑Methylsulfonylpyridine as the Sole Long‑Lived Plasma Biomarker of Pyrithione Exposure

In a definitive toxicokinetic study in rats, 2‑methylsulfonylpyridine was the only metabolite observed in plasma 16 h after Omadine® (pyrithione) administration, and it remained detectable 14 days after repeated dosing with a shampoo formulation containing Omadine MDS [1]. Three transient metabolites—2‑methylthiopyridine‑N‑oxide, 2‑methylsulfinylpyridine, and 2‑methylsulfinylpyridine‑N‑oxide—were tentatively identified but were rapidly cleared [1]. Quantitatively, in reproductive toxicology studies, plasma 2‑MSP levels peaked at 513–573 ng·mL⁻¹ at 5.0 mg·kg⁻¹ oral dosing on gestation days 12–15 [2]. This exceptional persistence makes the sulfone oxidation state the preferred analytical target for exposure monitoring, where the N‑oxide form serves as the immediate metabolic precursor.

Metabolite tracking Toxicokinetics Biomarker validation

Herbicidal Selectivity: 2‑Sulfonyl Pyridine N‑Oxides Achieve Markedly Improved Weed Control Over Prior‑Art Thioether and Sulfinyl Analogs

US Patent 3,960,542 explicitly states that 2‑sulfinyl and 2‑sulfonyl pyridine N‑oxide derivatives 'make possible markedly improved results, specifically in herbicidal performance, over various compounds of the prior art' [1]. The prior art included 2‑(alkenylthio)pyridine N‑oxides (US 3,107,994) and benzyl 2‑thiopyridine N‑oxides (US 3,155,671) [1]. In standardized preemergence screens (4 lb active / acre, 30 gal water, soil flats), compounds such as 2‑(2,5‑dimethylphenylmethylsulfonyl)pyridine N‑oxide provided selective control of pigweed (Amaranthus retroflexus) and purslane (Portulaca oleracea) with acceptable crop safety in flax, alfalfa, cotton, soybeans, peanuts, tomatoes, and tobacco [1]. Although the simple 2‑methylsulfonyl analog (target compound) is not the most preferred embodiment, it represents the minimal sulfone pharmacophore from which more complex herbicidal sulfones are elaborated, and its procurement is essential for structure–activity relationship (SAR) baseline studies.

Herbicide discovery Preemergence weed control Crop selectivity

Quantitative Synthetic Accessibility: One‑Step Oxidation from 2‑(Methylthio)pyridine N‑Oxide Proceeds with Stoichiometric Precision

Treatment of 2‑(methylthio)pyridine N‑oxide with hydrogen peroxide in trifluoroacetic acid quantitatively oxidises the thioether to the sulfonyl group, providing a direct, high‑conversion route to the target compound . This contrasts with the stepwise oxidation required to intercept the sulfoxide intermediate (2‑methylsulfinylpyridine N‑oxide), which necessitates controlled stoichiometry (1 equiv. oxidant) and is prone to over‑oxidation. The quantitative conversion to the sulfone N‑oxide simplifies procurement and in‑house synthesis, reducing the cost and complexity of obtaining the material in high purity. While a specific isolated yield is not provided in the cited reference, the term 'quantitatively' indicates near‑complete conversion, consistent with the well‑established reactivity of thioethers toward H₂O₂/TFA.

Synthetic methodology Sulfide-to-sulfone oxidation Process chemistry

High‑Value Application Scenarios for Pyridine, 2-(methylsulfonyl)-, 1-oxide Based on Quantitative Differentiation Evidence


Authentic Analytical Standard for Long‑Term Pyrithione Exposure Biomonitoring

Toxicology and environmental health laboratories quantifying human or ecological exposure to pyrithione‑based biocides require 2‑methylsulfonylpyridine as the sole persistent plasma biomarker. The N‑oxide (target compound) is the immediate metabolic precursor in the sulfide → sulfoxide → sulfone N‑oxide → sulfone metabolic cascade [1]. Procurement of the authentic sulfone N‑oxide enables: (i) method validation for LC‑MS/MS assays across the full metabolic pathway, (ii) spike‑and‑recovery experiments to verify extraction efficiency from biological matrices, and (iii) stability studies under varying storage conditions. The transient sulfide and sulfoxide intermediates (cleared <16 h) cannot serve this purpose [1]. Plasma 2‑MSP levels of 513–573 ng·mL⁻¹ at 5.0 mg·kg⁻¹ dosing provide a quantitative benchmark for assay sensitivity requirements [2].

Sulfinic Acid Library Synthesis via Ipso‑Substitution of the Sulfone N‑Oxide

Medicinal chemistry and chemical biology groups synthesising diverse sulfinic acids for fragment‑based drug discovery or bioconjugation chemistry can employ the target compound as a stable, storable precursor. Treatment with alkoxide or thiolate nucleophiles triggers ipso‑substitution at the 2‑position, liberating the sulfinic acid sodium salt in high yield while generating a substituted pyridine by‑product [1]. This reactivity is unique to the sulfone N‑oxide; the sulfide analog is inert, and the sulfoxide yields a different product (sulfenate) [2]. The protocol is described as 'convenient and versatile,' supporting parallel library synthesis without specialised equipment [1].

Minimum Pharmacophore Scaffold for 2‑Sulfonylpyridine N‑Oxide Herbicide SAR Programs

Agrochemical discovery teams building structure–activity relationship tables around the 2‑sulfonylpyridine N‑oxide herbicide chemotype need the unsubstituted 2‑methylsulfonyl parent compound as the essential baseline control. US Patent 3,960,542 demonstrates that elaborated 2‑sulfonyl N‑oxides (e.g., substituted benzyl derivatives) achieve markedly improved preemergence weed control over prior‑art thioethers, with selectivity across seven crop species [1]. The simple methylsulfonyl analog serves as: (i) the negative control for assessing the contribution of the benzyl/aryl substituent to herbicidal potency, (ii) the synthetic starting material for diversification via side‑chain functionalisation, and (iii) the reference compound for physicochemical property benchmarking (LogP, solubility, soil mobility).

Phase‑Transfer Catalysis Negative Control and Mechanistic Probe

Researchers investigating phase‑transfer catalysis (PTC) by pyridine‑based sulfoxides require the corresponding sulfone N‑oxide as the definitive negative control. Furukawa et al. (1984) demonstrated that while 2‑methylsulfinylpyridine N‑oxide is an effective PTC catalyst for SN2 displacements of octyl bromide with diverse nucleophiles, the sulfone analog (2‑methylsulfonylpyridine) is catalytically inactive [1]. The sulfone N‑oxide extends this control to the fully oxidised state, allowing mechanistic studies to probe whether residual activity arises from the N‑oxide oxygen or the sulfur centre. Absence of activity confirms that the sulfinyl oxygen lone pair is essential for catalysis, providing a rigorous tool for structure–mechanism correlation studies [1].

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